molecular formula C10H11F3N2O3S B14820619 N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide

Cat. No.: B14820619
M. Wt: 296.27 g/mol
InChI Key: FHSNPIGZQZIERX-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide is a chemical compound with the molecular formula C10H11F3N2O3S and a molecular weight of 296.268 g/mol . This compound features a trifluoromethyl group attached to a pyridine ring, which is further substituted with a cyclopropoxy group and a methanesulfonamide moiety. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Properties

Molecular Formula

C10H11F3N2O3S

Molecular Weight

296.27 g/mol

IUPAC Name

N-[3-cyclopropyloxy-5-(trifluoromethyl)pyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H11F3N2O3S/c1-19(16,17)15-9-7(10(11,12)13)4-14-5-8(9)18-6-2-3-6/h4-6H,2-3H2,1H3,(H,14,15)

InChI Key

FHSNPIGZQZIERX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1C(F)(F)F)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with cyclopropoxy and methanesulfonamide groups. One common synthetic route involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The cyclopropoxy and methanesulfonamide groups contribute to binding affinity and specificity, modulating the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

N-(3-Cyclopropoxy-5-(trifluoromethyl)pyridin-4-YL)methanesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

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